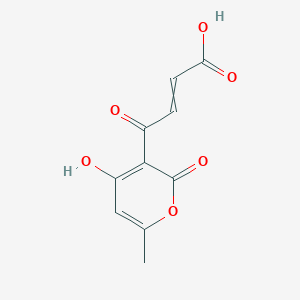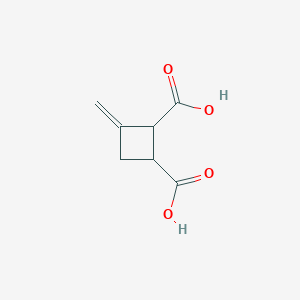
3-Methylidenecyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenecyclobutane-1,2-dicarboxylic acid is an organic compound characterized by a cyclobutane ring with two carboxylic acid groups and a methylene group attached to the third carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst to form the cyclobutane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylidenecyclobutane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Methylidenecyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methylidenecyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and interactions .
Comparaison Avec Des Composés Similaires
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- cis-1,4-Butenedicarboxylic acid (Maleic acid)
- Hexanedioic acid (Adipic acid)
Comparison: 3-Methylidenecyclobutane-1,2-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts different chemical and physical properties compared to linear dicarboxylic acids. This uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable .
Propriétés
Numéro CAS |
95197-30-1 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-methylidenecyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4-5H,1-2H2,(H,8,9)(H,10,11) |
Clé InChI |
AIXODBBSVBDDPK-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


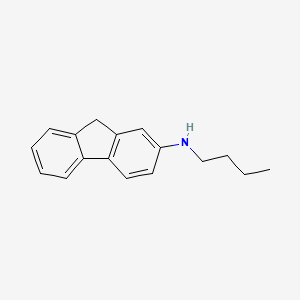
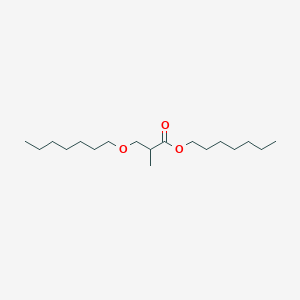
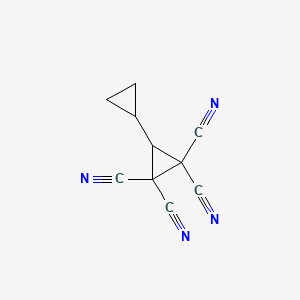
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)

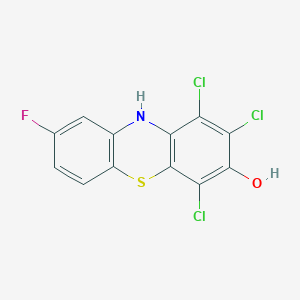
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
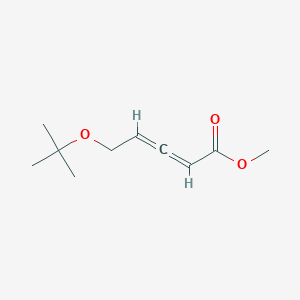

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)


